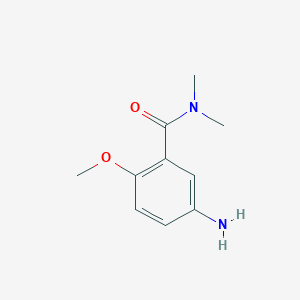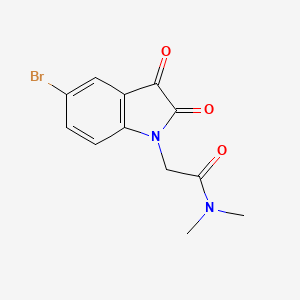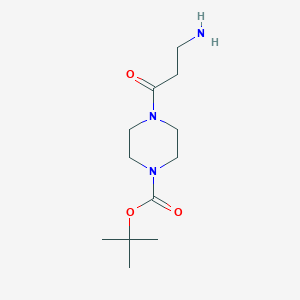
5-amino-2-methoxy-N,N-dimethylbenzamide
Overview
Description
5-Amino-2-methoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H14N2O2. It is a derivative of benzamide and contains an amino group, a methoxy group, and two methyl groups attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-methoxybenzoic acid as the starting material.
Amidation Reaction: The carboxylic acid group of 2-methoxybenzoic acid is converted to an amide group through a reaction with dimethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Amination Reaction: The resulting N,N-dimethylbenzamide undergoes nitration to introduce the amino group at the 5-position. This is achieved by treating the compound with nitric acid and sulfuric acid.
Reduction Reaction: The nitro group is then reduced to an amino group using a reducing agent such as tin (Sn) and hydrochloric acid (HCl).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amino group to a nitro group.
Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in the synthesis process.
Substitution: Substitution reactions can occur at the benzene ring, where different substituents can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Reduction: Tin (Sn) and hydrochloric acid (HCl) are used for the reduction of nitro groups to amino groups.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired substituent.
Major Products Formed:
Nitration Products: 5-nitro-2-methoxy-N,N-dimethylbenzamide
Reduction Products: this compound (the target compound)
Substitution Products: Various substituted benzamides depending on the reagents used
Scientific Research Applications
Chemistry: 5-Amino-2-methoxy-N,N-dimethylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in biological studies to investigate the effects of benzamide derivatives on various biological systems. It may serve as a probe to study enzyme inhibition or receptor binding.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's structural similarity to other bioactive molecules makes it a candidate for drug design and development.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 5-amino-2-methoxy-N,N-dimethylbenzamide exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the methoxy and methyl groups can influence the compound's hydrophobicity and binding affinity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors and modulate their activity, leading to biological effects.
Comparison with Similar Compounds
N,N-Dimethylbenzamide: Lacks the amino and methoxy groups.
2-Methoxybenzamide: Lacks the amino group.
5-Aminobenzamide: Lacks the methoxy group.
Uniqueness: 5-Amino-2-methoxy-N,N-dimethylbenzamide is unique due to the presence of both an amino group and a methoxy group on the benzene ring, which can significantly affect its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-amino-2-methoxy-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)10(13)8-6-7(11)4-5-9(8)14-3/h4-6H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVBTKWDYGBNGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651560 | |
| Record name | 5-Amino-2-methoxy-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22802-73-9 | |
| Record name | 5-Amino-2-methoxy-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1518840.png)

![5-{[(3-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1518843.png)









![2-[(3-Cyanophenyl)methanesulfonyl]benzoic acid](/img/structure/B1518858.png)

